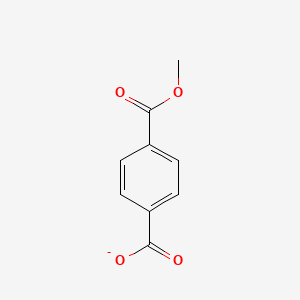

Mono-methyl terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .

Analyse Chemischer Reaktionen

Oxidation of p-Toluic Acid Methyl Ester

The most common method involves oxidizing p-toluic acid methyl ester using polyvalent heavy metal catalysts (e.g., cobalt salts) under controlled conditions. Key parameters include:

-

Temperature : 130–200°C

-

Pressure : 1–6 atm

-

Catalyst : Cobalt salts (e.g., cobalt C8–C10 fatty acid salts) at 10–100 ppm concentrations

-

Oxidation selectivity : Stopped at 20–45% conversion to maximize MMT yield while minimizing byproducts like methyl ester of terephthalaldehyde acid .

Example Reaction Parameters

| Parameter | Value Range |

|---|---|

| Reaction time | 2–240 minutes |

| Conversion rate | 20–45% |

| MMT yield | ≥80% of reacted ester |

The reaction mixture undergoes crystallization, separation from the melt (composed of unreacted p-toluic acid methyl ester), and washing with solvents like methanol to isolate pure MMT .

Catalytic Degradation Using Zr-MOF UiO-66

MMT is generated as a primary degradation product when PET is treated with zirconium-based metal-organic frameworks (Zr-MOFs) under high temperatures:

-

Conditions : 260°C under hydrogen or argon atmosphere

-

Yield : 98% (H₂) or 81% (Ar) after 24 hours

Enzymatic Depolymerization

While not a direct MMT-producing reaction, IsPETase enzyme hydrolyzes PET into mono(2-hydroxyethyl) terephthalic acid (MHET). MMT may form indirectly during PET degradation processes involving morpholine amide intermediates, as observed in titanium-catalyzed depolymerization .

Purification and Solubility Behavior

MMT’s solubility in methanol/water mixtures enables efficient purification:

-

Solubility Trends :

Solubility Data in Methanol/Water

| Temperature (K) | Methanol Mass Fraction | Solubility (g/100 g) |

|---|---|---|

| 280 | 0.3 | 2.1 |

| 336 | 1.0 | 8.0 |

The Wilson and NRTL models correlate solubility data, with root-mean-square deviations of 0.55–1.33 K for MMT systems .

Critical Observations

-

Selectivity : Oxidation reactions require precise control to avoid over-oxidation to undesired byproducts .

-

Catalyst Role : Zr-MOFs enable high-yield PET degradation without requiring acid or base additives .

-

Environmental Relevance : MMT’s formation in PET degradation highlights its role in circular polymer economies .

Wissenschaftliche Forschungsanwendungen

Polyester Production

Mono-methyl terephthalate is a crucial intermediate in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is widely used in textiles, packaging materials, and plastic bottles due to its strength and durability. The production process involves the esterification of this compound with diols, leading to high molecular weight polymers suitable for various applications.

Key Properties:

- Melting Point: 220-223 °C

- Solubility: Slightly soluble in water; soluble in organic solvents like chloroform and methanol .

Plasticizers

In the plastic industry, this compound serves as a plasticizer to enhance the flexibility and durability of plastics. It is particularly valuable in the manufacturing of flexible polyvinyl chloride (PVC) products. The addition of this compound improves the mechanical properties of plastics, making them more suitable for applications such as soft PVC pipes and cable sheaths .

Coatings and Adhesives

This compound is incorporated into formulations for coatings and adhesives, providing improved adhesion and resistance to environmental factors. Its use in construction and automotive industries enhances the performance of these materials under various conditions, ensuring longevity and reliability .

Pharmaceuticals

This compound is being explored for its potential in drug delivery systems. Research indicates that it can improve the solubility and bioavailability of certain medications, thereby enhancing their therapeutic efficacy. This application is particularly significant in developing new formulations for poorly soluble drugs .

Research Applications

In laboratory settings, this compound is utilized as a standard compound for analytical methods such as chromatography. It aids in quality control processes across various chemical products, ensuring consistency and reliability in research findings .

Case Study 1: Polyester Fiber Production

A study conducted by researchers at a leading textile company demonstrated that using this compound as a precursor significantly improved the properties of polyester fibers. The resulting fibers exhibited enhanced tensile strength and thermal stability compared to those produced from traditional precursors.

Case Study 2: Plasticizer Efficiency

In a comparative analysis of plasticizers used in PVC production, this compound outperformed conventional plasticizers in terms of flexibility and processing ease. This study highlighted its effectiveness in reducing brittleness while maintaining mechanical integrity.

Data Table: Applications Overview

| Application | Description | Benefits |

|---|---|---|

| Polyester Production | Intermediate for PET synthesis | High strength, durability |

| Plasticizers | Enhances flexibility and durability of plastics | Improved mechanical properties |

| Coatings & Adhesives | Used in formulations for construction materials | Enhanced adhesion & environmental resistance |

| Pharmaceuticals | Improves solubility & bioavailability of drugs | Increased therapeutic efficacy |

| Research Applications | Standard compound for analytical methods | Ensures quality control |

Wirkmechanismus

The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:

- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)

- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)

- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)

Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .

Eigenschaften

Molekularformel |

C9H7O4- |

|---|---|

Molekulargewicht |

179.15 g/mol |

IUPAC-Name |

4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |

InChI-Schlüssel |

REIDAMBAPLIATC-UHFFFAOYSA-M |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.